2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol
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Overview
Description
2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is an organic compound with the molecular formula C21H18F3NO It is characterized by the presence of fluorine atoms attached to benzyl and phenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol typically involves the reaction of 4-fluorobenzylamine with 4-fluorobenzophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation in scientific research.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A related compound with similar structural features but different functional groups.
4-Fluorobenzophenone: Another related compound used in the synthesis of 2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol.
Uniqueness
This compound is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO/c22-18-7-1-15(2-8-18)13-25-14-21(26,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25-26H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVDEJEBVQMAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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